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Compound of Interest

Compound Name: 4-CYANO-7-METHYLINDAN

Cat. No.: B015055

The Pharmacokinetic Profile of Ozanimod: A
Guide for Researchers

Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator, stands as a key therapeutic
agent synthesized from a 4-cyano-indan derivative. This guide provides a comprehensive
overview of its pharmacokinetic profile, offering valuable data and experimental context for
researchers, scientists, and drug development professionals. While a direct comparison with
other drugs from the identical "4-CYANO-7-METHYLINDAN" scaffold is not feasible due to the
limited number of such compounds with publicly available data, this document will focus on the
detailed pharmacokinetic characteristics of Ozanimod as a representative molecule.

Executive Summary

Ozanimod is an oral drug approved for the treatment of relapsing forms of multiple sclerosis
and ulcerative colitis. Its mechanism of action involves the modulation of S1P receptors,
leading to the sequestration of lymphocytes in peripheral lymphoid organs. The
pharmacokinetic profile of Ozanimod is characterized by slow absorption, extensive
metabolism into multiple active metabolites, and a long effective half-life. This guide will delve
into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties,
supported by quantitative data from clinical studies.
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The pharmacokinetic parameters of Ozanimod and its major active metabolites, CC112273 and
CC1084037, have been characterized in healthy subjects and patient populations. The
following tables summarize the key quantitative data.

Table 1: Single-Dose Pharmacokinetic Parameters of
Ozanimod and its Major Active Metabolites in Healthy

Subjects
Parameter Ozanimod CC112273 CC1084037
Tmax (h) ~6-8 ~10 ~16
Terminal Half-life (t¥2) ~20-22 hours ~10 days ~10 days
] ] Yes (0.46 mg and
Dose Proportionality Yes Yes

0.92 mg)

Data compiled from multiple-dose and single-dose studies in healthy subjects.

Table 2: Contribution to Circulating Total Active Drug
Exposure

Percentage of Circulating Total Active

Moiety

Drug Exposure
Ozanimod ~6%
CC112273 ~73%
CC1084037 ~15%
Other Active Metabolites ~6%

This distribution highlights the significant contribution of the major active metabolites to the
overall pharmacological effect.

Detailed ADME Profile
Absorption
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Following oral administration, Ozanimod is slowly absorbed, with the time to reach maximum
plasma concentration (Tmax) being approximately 6 to 8 hours.[1] The administration of
Ozanimod with a high-fat or low-fat meal does not have a clinically significant effect on its
absorption, allowing it to be taken without regard to meals.

Distribution

Ozanimod has a large volume of distribution, indicating extensive distribution into tissues.

Metabolism

Ozanimod undergoes extensive metabolism, resulting in the formation of numerous circulating
metabolites.[2][3] The parent drug, Ozanimod, accounts for only about 6% of the total
circulating active drug exposure.[1] The two major active metabolites, CC112273 and
CC1084037, are significantly more abundant, contributing approximately 73% and 15% to the
total active drug exposure, respectively.[1]

The metabolic pathways of Ozanimod are complex and involve multiple enzymes. The
formation of its major active metabolites is a multi-step process. One of its major metabolites,
CC112273, has been identified as a monoamine oxidase B (MAO-B) inhibitor in vitro.[1]

Excretion

The elimination of Ozanimod and its metabolites occurs through both renal and fecal routes.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through clinical
pharmacology studies in healthy volunteers and patients. The methodologies employed are
standard in the field of clinical pharmacokinetics.

Pharmacokinetic Analysis: Noncompartmental analysis (NCA) was utilized to calculate the key
pharmacokinetic parameters from the plasma concentration-time data of Ozanimod and its
metabolites. This method involves the calculation of parameters such as:

e Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

e Tmax (Time to Cmax): The time at which Cmax is reached.
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e AUC (Area Under the Curve): A measure of total drug exposure over time.

» t% (Terminal Half-life): The time it takes for the plasma concentration to decrease by half
during the terminal elimination phase.

Human Absorption, Metabolism, and Excretion (AME) Studies: To understand the fate of
Ozanimod in the body, studies using radiolabeled compounds (e.g., *C-Ozanimod) were
conducted in healthy subjects. These studies allow for the tracking of the drug and its
metabolites through the body, providing detailed information on absorption, the metabolic
pathways, and the routes and extent of excretion.
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Caption: Mechanism of action of Ozanimod via the S1P receptor signaling pathway.

General Experimental Workflow for Pharmacokinetic
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Caption: A generalized workflow for determining pharmacokinetic parameters in a clinical study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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from-4-cyano-7-methylindan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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